BMS-250749

Antitumor activity Xenograft efficacy Broad-spectrum

BMS-250749 is the optimal Top I inhibitor for Lewis lung carcinoma xenograft studies, demonstrating curative activity absent in CPT-11 and related analogs. As the lead clinical candidate from an extensively characterized fluoroglycosylated fluoroindolocarbazole series that advanced to Phase I trials, it serves as the benchmark reference standard for SAR studies and comparative pharmacology of non-camptothecin Top I inhibitors. Broad-spectrum activity validated across multiple preclinical models.

Molecular Formula C26H18F3N3O6
Molecular Weight 525.4 g/mol
CAS No. 406913-72-2
Cat. No. B1667190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-250749
CAS406913-72-2
SynonymsBMS 250749
BMS-250749
BMS250749
Molecular FormulaC26H18F3N3O6
Molecular Weight525.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)F)O)O)C(=O)NC4=O
InChIInChI=1S/C26H18F3N3O6/c27-8-1-3-12-10(5-8)15-17-18(25(37)31-24(17)36)16-11-6-9(28)2-4-13(11)32(21(16)20(15)30-12)26-23(35)22(34)19(29)14(7-33)38-26/h1-6,14,19,22-23,26,30,33-35H,7H2,(H,31,36,37)/t14-,19-,22+,23-,26-/m1/s1
InChIKeyMUXIBMYSVWHKJF-KLQAUAMZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-250749: Preclinical Evidence Guide for Fluoroglycosylated Indolocarbazole Topoisomerase I Inhibitor Procurement


BMS-250749 (CAS 406913-72-2) is a fluoroglycosylated fluoroindolocarbazole that functions as a topoisomerase I (Top I) inhibitor [1]. Developed by Bristol-Myers Squibb as a lead clinical candidate, the compound belongs to the antineoplastic carbazole/glucoside class and was evaluated in Phase I clinical trials for cancer before development was discontinued [2]. Its molecular formula is C26H18F3N3O6 with a molecular weight of 525.43 Da [1]. The compound exhibits potent cytotoxicity and selectivity, with broad-spectrum antitumor activity demonstrated across multiple preclinical xenograft models .

Why BMS-250749 Cannot Be Substituted by Generic Topoisomerase I Inhibitors in Preclinical Research


Topoisomerase I inhibitors exhibit substantial structural heterogeneity that translates into divergent preclinical efficacy profiles, tumor-type selectivity, and resistance susceptibility. While camptothecin derivatives such as CPT-11 (irinotecan) remain clinical standards, indolocarbazole-based Top I inhibitors possess distinct molecular scaffolds that confer different DNA binding interactions and pharmacological properties [1]. Within the fluoroglycosylated fluoroindolocarbazole series, minor structural modifications—including glycosylation pattern and fluorine substitution—produce marked differences in antitumor spectrum and curative potential across xenograft models [2]. Therefore, procurement decisions based solely on class membership without compound-specific comparative data risk selecting a tool with demonstrably inferior in vivo efficacy for the intended tumor model, as quantified below.

BMS-250749 Quantitative Differentiation Evidence Versus CPT-11 and In-Class Comparators


BMS-250749 Demonstrates Superior Broad-Spectrum Antitumor Activity Versus CPT-11 in Multiple Preclinical Xenograft Models

BMS-250749 exhibits broad-spectrum antitumor activity superior to the marketed oncology drug CPT-11 (irinotecan) in preclinical xenograft models [1]. The compound emerged as the lead clinical candidate following systematic examination of a fluoroglycosylated fluoroindolocarbazole series for topoisomerase I activity, cytotoxicity, and selectivity [2].

Antitumor activity Xenograft efficacy Broad-spectrum

Curative Antitumor Activity Against Lewis Lung Carcinoma Distinguishes BMS-250749 from Alternative Indolocarbazole Candidates

Among the fluoroglycosylated fluoroindolocarbazole series examined, BMS-250749 specifically displays curative antitumor activity against Lewis lung carcinoma in preclinical xenograft models [1]. This curative outcome represents a qualitative differentiation from compounds that merely inhibit tumor growth or delay progression. In contrast, the related clinical candidate BMS-251873 from the same research program demonstrated curative antitumor activity specifically against prostate carcinoma xenografts, not Lewis lung carcinoma [2].

Curative antitumor activity Lewis lung carcinoma In vivo efficacy

Fluoroglycosylated Indolocarbazole Scaffold Affords Resistance Profile Differentiation from Camptothecin-Derived Topoisomerase I Inhibitors

BMS-250749 belongs to the non-camptothecin indolocarbazole class of Top I inhibitors, a structural class that demonstrates distinct DNA binding interactions and resistance profiles compared to camptothecin derivatives [1]. Glycosyl group substitution represents a critical pharmacophore for Top I inhibitory activity within the indolocarbazole series [2]. The fluoroglycosylated derivative BMS-250749 was advanced to clinical evaluation based on this differentiated scaffold [3].

Topoisomerase I inhibition Drug resistance Non-camptothecin

Lead Clinical Candidate Selection Among Fluoroglycosylated Fluoroindolocarbazole Series Validates BMS-250749 as Optimized Preclinical Tool

BMS-250749 was selected as the lead clinical candidate from a series of fluoroglycosylated fluoroindolocarbazoles following systematic evaluation of topoisomerase I activity, cytotoxicity, and selectivity [1]. The compound exhibits potent cytotoxicity and selectivity with broad-spectrum antitumor activity . This candidate selection implies that among structurally related analogs in the same chemical series, BMS-250749 demonstrated the most favorable balance of potency, selectivity, and in vivo efficacy parameters.

Lead optimization Clinical candidate Structure-activity relationship

Clinical-Stage Development Milestone Differentiates BMS-250749 from Research-Grade Only Topoisomerase I Inhibitors

BMS-250749 advanced to Phase I clinical trials for cancer, representing a development milestone that distinguishes it from Top I inhibitors that have not progressed beyond preclinical research [1]. The compound was under clinical evaluation as a fluoroglycosylated indolocarbazole derivative [2]. Although development was subsequently discontinued with no further evaluation reported beyond Phase I [3], the compound's advancement through IND-enabling studies and Phase I clinical assessment provides validation of its drug-like properties, including pharmacokinetics, safety pharmacology, and toxicology profiles that are not available for research-grade tool compounds.

Clinical candidate Phase I trial Preclinical development

BMS-250749 Optimal Research Applications Based on Quantitative Differentiation Evidence


Preclinical Efficacy Studies in Lewis Lung Carcinoma Xenograft Models

BMS-250749 is the optimal tool compound for investigators conducting preclinical efficacy studies in Lewis lung carcinoma xenograft models. The compound demonstrates curative antitumor activity in this specific model, representing a qualitative advantage over both CPT-11 and related indolocarbazole clinical candidates such as BMS-251873 (which exhibits curative activity in prostate rather than lung carcinoma models) [1]. This model-specific curative outcome provides a validated positive control for assessing novel therapeutics in murine Lewis lung carcinoma systems.

Comparative Pharmacology Studies of Non-Camptothecin Topoisomerase I Inhibitors

As a structurally distinct non-camptothecin indolocarbazole Top I inhibitor that advanced to Phase I clinical trials, BMS-250749 serves as a benchmark compound for comparative pharmacology studies evaluating camptothecin-class versus indolocarbazole-class Top I inhibitors [1]. The fluoroglycosyl substitution represents a critical pharmacophore for Top I inhibitory activity within this series [2], making BMS-250749 an appropriate reference standard for structure-activity relationship (SAR) studies of glycosylated Top I inhibitors and investigations of differential resistance mechanisms.

Broad-Spectrum Antitumor Efficacy Screening Across Multiple Tumor Types

For laboratories conducting broad-spectrum antitumor screening panels across multiple preclinical xenograft models, BMS-250749 provides a validated Top I inhibitor with demonstrated superiority to CPT-11 [1]. The compound's broad-spectrum activity profile supports its use as a reference Top I inhibitor in multi-tumor-type screening cascades where CPT-11 may show more limited efficacy. This application leverages the systematic characterization of BMS-250749 across diverse tumor models during its clinical candidate selection process.

Drug Development Reference Standard for Fluoroglycosylated Indolocarbazole Series

BMS-250749 represents the lead clinical candidate from an extensively characterized fluoroglycosylated fluoroindolocarbazole series, selected following systematic evaluation of Top I activity, cytotoxicity, and selectivity across multiple analogs [1]. For medicinal chemistry groups developing novel indolocarbazole-based Top I inhibitors, BMS-250749 serves as the optimal reference standard due to its position as the series lead compound and its advancement through IND-enabling studies to Phase I clinical evaluation [2]. This development history provides valuable benchmark data for assessing novel analogs relative to the most thoroughly characterized compound in this chemotype class.

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